2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
Description
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-2-14-3-7-16(8-4-14)26-13-18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGARXXGSCHFMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-Ethylphenoxy)Acetic Acid
4-Ethylphenol undergoes alkylation with chloroacetic acid in the presence of a base (e.g., NaOH) at 80–100°C for 6–8 hours. The reaction proceeds via nucleophilic substitution, yielding 2-(4-ethylphenoxy)acetic acid with >85% purity after recrystallization from ethanol/water.
Reaction Equation:
$$
\text{4-Ethylphenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(4-Ethylphenoxy)Acetic Acid} + \text{HCl}
$$
Synthesis of 4-(N-(1,3-Thiazol-2-yl)Sulfamoyl)Aniline
4-Aminobenzenesulfonyl chloride reacts with 2-aminothiazole in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed to scavenge HCl, facilitating sulfonamide bond formation. The product is isolated via filtration and washed with cold DCM to remove unreacted starting materials.
Reaction Equation:
$$
\text{4-Aminobenzenesulfonyl Chloride} + \text{2-Aminothiazole} \xrightarrow{\text{TEA, DCM}} \text{4-(N-(1,3-Thiazol-2-yl)Sulfamoyl)Aniline} + \text{HCl}
$$
Amide Coupling Using Carbodiimide Chemistry
The final step involves activating 2-(4-ethylphenoxy)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM. The activated intermediate reacts with 4-(N-(1,3-thiazol-2-yl)sulfamoyl)aniline at 0°C for 1 hour, followed by stirring at room temperature for 24 hours. Post-reaction workup includes sequential washing with HCl, NaHCO₃, and brine, yielding the target compound with 70–75% purity, which is further purified via recrystallization.
Reaction Equation:
$$
\text{2-(4-Ethylphenoxy)Acetic Acid} + \text{4-(N-(1,3-Thiazol-2-yl)Sulfamoyl)Aniline} \xrightarrow{\text{EDC/DMAP}} \text{Target Compound}
$$
Synthetic Route 2: One-Pot Tandem Approach
An alternative method condenses the synthesis into a single vessel by sequentially performing sulfonylation and amidation. 4-Aminobenzenesulfonyl chloride, 2-aminothiazole, and 2-(4-ethylphenoxy)acetyl chloride are reacted in DCM with TEA as the base. While this route reduces purification steps, it requires stringent stoichiometric control to prevent side reactions (e.g., over-sulfonylation), achieving a moderate yield of 60–65%.
Optimization and Challenges
Solvent and Catalyst Selection
Temperature and Reaction Time
- Amidation : Prolonged stirring (>24 hours) at room temperature enhances conversion but risks racemization.
- Sulfonylation : Exothermic reaction necessitates cooling to 0–5°C to prevent decomposition.
Characterization and Analytical Data
The compound is characterized via:
- ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, 3H, CH₂CH₃), 2.61 (q, 2H, CH₂CH₃), 4.62 (s, 2H, OCH₂CO), 7.08–8.21 (m, 8H, Ar-H), 10.12 (s, 1H, NH).
- IR (KBr) : 3278 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O).
- MS (ESI+) : m/z 418.1 [M+H]⁺.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance mixing and heat transfer during sulfonylation, achieving 80% yield with >99% HPLC purity. Environmental considerations favor solvent recovery systems to minimize DCM waste.
Chemical Reactions Analysis
2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The phenoxy and thiazole groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The phenoxy and thiazolylsulfamoyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 2b ()
- Structure : 2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide
- Key Differences: Replaces the ethylphenoxy group with a 4-methyltriazol-2-yl moiety. Retains the thiazol-2-yl sulfamoylphenyl core.
- Activity: Exhibits antiproliferative activity by inhibiting MMP-9 and cathepsin D/L. The triazole ring may enhance metabolic stability compared to ethylphenoxy .
Compound from
- Structure : 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- Key Differences :
- Sulfinyl group replaces sulfamoyl.
- Chlorophenyl substituent on the thiazole ring.
- The chlorophenyl group increases steric bulk, which may reduce solubility .
Compound from
- Structure: N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide
- Key Differences: Oxazole replaces thiazole in the sulfamoyl group. Isopropylphenoxy substituent instead of ethylphenoxy.
- Activity: The oxazole ring may reduce hydrogen-bonding capacity compared to thiazole.
Compound 6a ()
- Structure : N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Key Differences :
- Lacks the sulfamoylphenyl group; features a hydroxy-methoxyphenyl-thiazole core.
- Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM). The absence of sulfamoyl limits enzyme-targeting specificity compared to the parent compound .
Pharmacokinetic and Physicochemical Properties
- Solubility: The ethylphenoxy group in the target compound increases logP compared to polar analogs like 2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid (), which contains a carboxylic acid for improved aqueous solubility .
- Metabolic Stability: Methyltriazole (Compound 2b) and isopropylphenoxy () substituents may slow cytochrome P450-mediated metabolism compared to ethylphenoxy .
- Binding Affinity : Thiazole-based sulfamoyl groups (target compound, 2b) likely exhibit stronger interactions with enzyme active sites than oxazole derivatives () due to thiazole’s sulfur atom, which can participate in hydrogen bonding .
Biological Activity
2-(4-Ethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an ethylphenoxy group and a thiazole ring. Its molecular formula is , with a molecular weight of approximately 446.51 g/mol. The structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.
The biological activity of 2-(4-Ethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole moieties often exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Thiazole derivatives have been noted for their efficacy against various pathogens, including bacteria and fungi.
- Antiparasitic Effects : Some studies suggest that similar compounds exhibit trypanocidal properties, potentially making them candidates for treating diseases like Chagas disease caused by Trypanosoma brucei .
In Vitro Studies
In vitro assays have demonstrated that 2-(4-Ethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide can inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of certain kinases and other critical enzymes involved in cell proliferation and survival.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notably, studies have indicated that it can reduce tumor growth in xenograft models, suggesting its utility in oncology . The compound's safety profile is still under investigation, but preliminary results indicate manageable toxicity levels.
Case Studies
- Antiparasitic Activity : A study evaluated a series of thiazole derivatives for their activity against Trypanosoma brucei. Compounds similar to 2-(4-Ethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide exhibited IC50 values in the low micromolar range, indicating significant trypanocidal activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives. The results showed that compounds with similar structures could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Data Summary
The following table summarizes key findings related to the biological activity of 2-(4-Ethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide:
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(4-ethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Sulfamoylation of the aniline intermediate using sulfamoyl chloride under inert conditions.
- Step 3 : Coupling the phenoxy-acetamide moiety via nucleophilic substitution or amide bond formation.
Key conditions include using polar aprotic solvents (e.g., DMF), catalysts (e.g., triethylamine), and controlled temperatures (0–60°C) to minimize side reactions. Characterization via -NMR and LC-MS is critical to confirm intermediates .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm functional groups (e.g., sulfamoyl at δ 3.1–3.3 ppm, thiazole protons at δ 7.2–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 459.12).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How to design experiments to evaluate its enzyme inhibitory activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known sulfamoyl/thiazole sensitivity (e.g., carbonic anhydrase, kinase families).
- In Vitro Assays : Use fluorogenic substrates or calorimetry (ITC) to measure inhibition constants (). Include positive controls (e.g., acetazolamide for carbonic anhydrase).
- Kinetic Studies : Vary substrate concentrations to determine competitive/non-competitive inhibition modes.
- Validation : Confirm binding via X-ray crystallography or molecular docking (e.g., AutoDock Vina) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardization : Replicate assays under uniform conditions (pH, temperature, buffer composition).
- Orthogonal Methods : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cytotoxicity in HeLa cells).
- Meta-Analysis : Compare structural analogs (e.g., methylphenoxy vs. ethylphenoxy derivatives) to isolate substituent effects .
Q. How to optimize solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide or phenoxy positions.
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve bioavailability.
- In Silico Tools : Predict logP and pKa using software like MarvinSketch to guide modifications .
Q. Which functional groups are critical for target interaction?
- Methodological Answer :
- Thiazole Sulfamoyl : Essential for hydrogen bonding with enzyme active sites (e.g., backbone amides in carbonic anhydrase).
- Phenoxy Group : Modulates lipophilicity and membrane permeability.
- Ethyl Substituent : Steric effects influence binding pocket accessibility.
Validate via alanine scanning mutagenesis or fragment-based replacement studies .
Q. How to model its pharmacokinetic properties computationally?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition).
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS with lipid bilayer models).
- Docking Studies : Identify off-target interactions using databases like ChEMBL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
